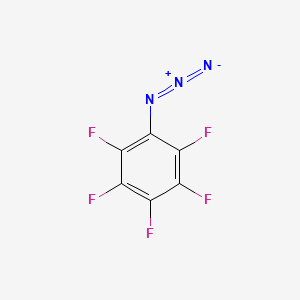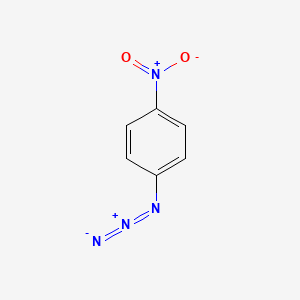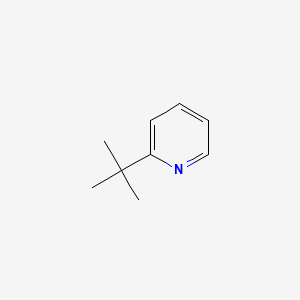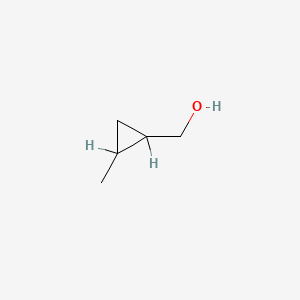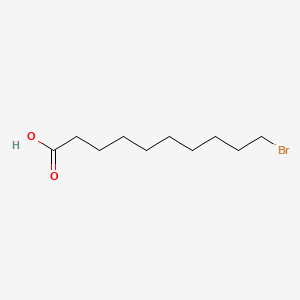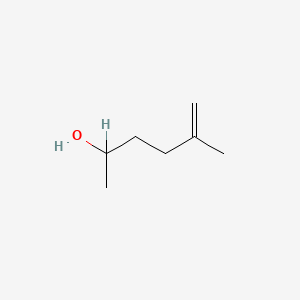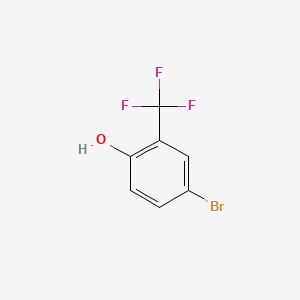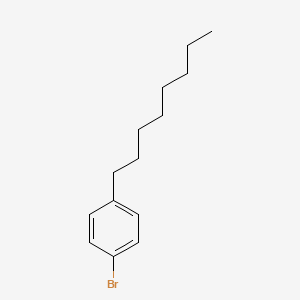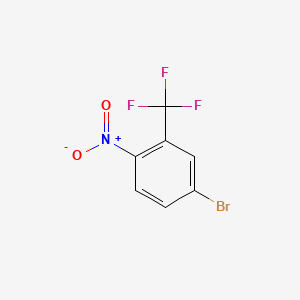
2-(4-Azidobutyl)isoindoline-1,3-dione
Vue d'ensemble
Description
2-(4-Azidobutyl)isoindoline-1,3-dione is a derivative of isoindoline, a compound that has attracted significant interest due to its utility in various fields, including material science and medicine. Isoindoline derivatives are known for their versatile chemical reactions and properties, making them valuable in synthesizing a wide range of compounds with potential applications in different domains. The research on isoindoline derivatives, including 2-(4-Azidobutyl)isoindoline-1,3-dione, focuses on exploring their synthesis, molecular structure, chemical reactions, physical and chemical properties.
Synthesis Analysis
The synthesis of isoindoline derivatives involves multiple approaches, including the condensation of 2-aminobenzamides with isatins in the presence of catalysts, which can efficiently yield novel isoindoline-1,3-dione derivatives with diverse functional groups (Dabiri, Mohammadi, & Qaraat, 2009). These synthetic routes offer a broad scope for modifying the isoindoline core, enabling the incorporation of various substituents, such as the azidobutyl group.
Molecular Structure Analysis
Isoindoline derivatives exhibit interesting molecular structures characterized by X-ray single-crystal diffraction studies. The molecular structure of these compounds is not planar, and they can form crystalline structures with specific space groups. The dihedral angles between the isoindoline and adjacent rings or groups can significantly influence the compound's physical and chemical properties (G. Duru, M. Evecen, H. Tanak, & E. Ağar, 2018).
Applications De Recherche Scientifique
Green Catalytic System
Isoindoline-1,3-dione derivatives are vital in various applications, including material science and medicine. The synthesis of these derivatives traditionally uses harmful catalysts. However, a greener approach using the Water Extract of Onion Peel Ash (WEOPA) for synthesizing isoindoline-1,3-dione derivatives has been developed. This method offers benefits like avoiding harmful reagents and providing bio-waste management solutions (Journal et al., 2019).
Corrosion Inhibition
Isoindoline-1,3-dione derivatives, specifically aza-pseudopeptides, have been found to be efficient corrosion inhibitors for mild steel in acidic environments. These compounds show increased inhibition efficiency with higher concentrations and act as mixed-type inhibitors (Chadli et al., 2017).
Herbicide Development
A study on 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors for weed control led to the synthesis of new molecular scaffolds combining isoindoline-1,3-dione fragments. These compounds showed significant inhibitory activity, suggesting that the pyrazole-isoindoline-1,3-dione hybrid could be a promising scaffold for developing HPPD inhibitors (He et al., 2019).
Antimicrobial Properties
Isoindoline-1,3-dione derivatives have shown moderate antimicrobial activity. One particular compound, 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, displayed good activity against S. aureus and C. albicans. These findings indicate potential applications in antimicrobial treatments (Ghabbour et al., 2016).
Optoelectronic Applications
Novel acridin-isoindoline-1,3-dione derivatives have been synthesized for optoelectronic applications. These compounds exhibit high thermal stability and fluorescence properties, making them suitable for use in optoelectronics (Mane et al., 2019).
Alzheimer's Disease Treatment
Derivatives of isoindoline-1,3-dione have been explored as potential multi-functional anti-Alzheimer agents. The modifications of these compounds aim to target multiple aspects of Alzheimer’s disease, showing promise in inhibiting disease-modifying and symptomatic targets (Panek et al., 2018).
Safety And Hazards
The safety and hazards of “2-(4-Azidobutyl)isoindoline-1,3-dione” are not explicitly mentioned in the retrieved papers. However, there was evidence of three kinds of toxicity for the isoindoline-1,3-dione compounds2.
Orientations Futures
Isoindolines are the focus of much research because of being an important family of compounds present in a wide array of bioactive molecules2. The development of a green synthesis technique for isoindolines/dioxoisoindolines was the aim of one contribution2. The necessity for the development and discovery of novel antiepileptic drugs is felt5.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the original papers2135.
Propriétés
IUPAC Name |
2-(4-azidobutyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c13-15-14-7-3-4-8-16-11(17)9-5-1-2-6-10(9)12(16)18/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKCIOAZJQNDJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80985583 | |
| Record name | 2-(4-Azidobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Azidobutyl)isoindoline-1,3-dione | |
CAS RN |
66917-06-4 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-azidobutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066917064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Azidobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



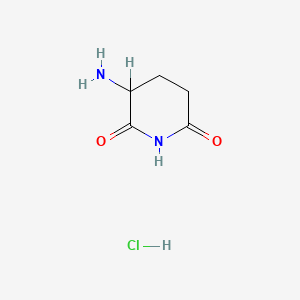
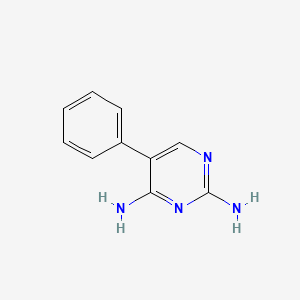

![Acenaphtho[1,2-b]quinoxaline](/img/structure/B1266190.png)
![[1]Benzothieno[3,2-b][1]benzothiophene](/img/structure/B1266191.png)
